molecular formula C18H15ClN2O2S3 B2658481 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one CAS No. 303988-42-3

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2658481
CAS No.: 303988-42-3
M. Wt: 422.96
InChI Key: RSYLHBDHMAOWTR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of aromatic, thiadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Ethanone Moiety: The ethanone moiety can be synthesized through Friedel-Crafts acylation reactions involving 4-chlorobenzoyl chloride and an appropriate aromatic compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone: Lacks the phenoxyethyl group.

    1-(4-chlorophenyl)-2-(5-phenyl-1,3,4-thiadiazol-2-ylthio)ethanone: Contains a phenyl group instead of a phenoxyethyl group.

Uniqueness

1-(4-chlorophenyl)-2-({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethan-1-one is unique due to the presence of both the phenoxyethyl and thiadiazole groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S3/c19-14-8-6-13(7-9-14)16(22)12-25-18-21-20-17(26-18)24-11-10-23-15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLHBDHMAOWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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